2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isopropyl group and a thiophene ring.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the pyrazole ring is replaced by a nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring.
2-isopropyl-5-thieno[3,2-b]thiophen-2-yl-1,3,4-oxadiazole: A compound with a similar thiophene structure.
Uniqueness
2-(5-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to the combination of its pyrazole and thiophene rings, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H13N3S |
---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3S/c1-9(2)11-8-10(12-4-3-7-16-12)14-15(11)6-5-13/h3-4,7-9H,6H2,1-2H3 |
InChI Key |
BIEHCBJQSCLXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.